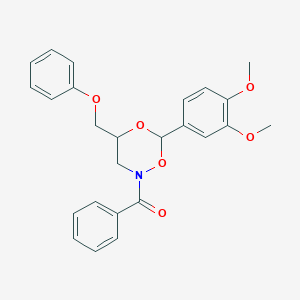
2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane is an organic compound that belongs to the class of dioxazinanes These compounds are characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The benzoyl, dimethoxyphenyl, and phenoxymethyl groups can be introduced through various substitution reactions, often involving reagents like benzoyl chloride, dimethoxybenzene, and phenoxymethyl chloride.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(methoxymethyl)-1,5,2-dioxazinane: Similar structure with a methoxymethyl group instead of phenoxymethyl.
2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenylmethyl)-1,5,2-dioxazinane: Similar structure with a phenylmethyl group instead of phenoxymethyl.
Uniqueness
The uniqueness of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane lies in its specific substituents, which can impart distinct chemical and physical properties. These properties might include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds might not fulfill.
Properties
Molecular Formula |
C25H25NO6 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25NO6/c1-28-22-14-13-19(15-23(22)29-2)25-31-21(17-30-20-11-7-4-8-12-20)16-26(32-25)24(27)18-9-5-3-6-10-18/h3-15,21,25H,16-17H2,1-2H3 |
InChI Key |
NQYXMOXPXHHFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OC(CN(O2)C(=O)C3=CC=CC=C3)COC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036797.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethylphenyl)amino]methylidene]benzamide](/img/structure/B15036800.png)
![2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15036805.png)
![N-[(1E)-1-(4-methoxyphenyl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)prop-1-en-2-yl]benzamide](/img/structure/B15036806.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036823.png)
![1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B15036835.png)
![4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide](/img/structure/B15036842.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15036845.png)
![2-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15036853.png)
![ethyl 4-{5-[(E)-{1-[4-(dimethylamino)phenyl]-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B15036862.png)

![4-methyl-N-[3-(6-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15036883.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B15036888.png)
![methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B15036899.png)
